molecular formula C13H17NO3 B1469495 Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate CAS No. 243988-47-8

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate

Cat. No.: B1469495
CAS No.: 243988-47-8
M. Wt: 235.28 g/mol
InChI Key: BNDMASKYTPYHSH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate (CAS Number: 243988-47-8) is a complex organic compound with potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N1O3C_{15}H_{21}N_{1}O_{3} with a molecular weight of approximately 235.28 g/mol. The compound features a bicyclic structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound has been explored through various methods. One notable approach involves multi-step reactions that yield the compound in significant quantities. This includes the use of specific reagents and conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance:

  • A study demonstrated that certain derivatives possess broad-spectrum antibacterial properties against various bacterial strains. The most potent compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer potential . In vitro studies have shown that certain analogs can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715
Compound BMCF-720
Compound CA549 (lung cancer)25

These findings suggest that modifications to the core structure may enhance anticancer activity.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as protein synthesis or DNA replication in target cells .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions significantly enhanced activity.
  • Anticancer Screening : In a series of experiments on various cancer cell lines (including MCF-7 and A549), certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis.

Properties

IUPAC Name

methyl 2-oxo-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)10-8-9-6-4-2-3-5-7-11(9)14-12(10)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMASKYTPYHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCCCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under the nitrogen gas atmosphere, a solution of cyclooctanone (15.87 mL, 120 mmol) and DMF dimethyl acetal was heated and stirred at 100° C. for 12 hours. After that, the solvent was removed by distillation under reduced pressure and a pale yellow oily matter (16.54 g) was obtained. This was dissolved in methanol (50 mL), and methyl cyanoacetate (8.87 mL, 100.37 mmol) was added and stirred at room temperature. The precipitated solid was separated by filtration and washed with diethyl ether, and the desired compound was obtained as a colorless solid (13.8 g, 49%, and mp: 220-224° C.).
Quantity
15.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.87 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 3
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 5
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate

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